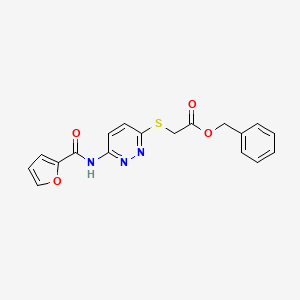

Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate

Description

Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate is a complex organic compound that features a furan ring, a pyridazine ring, and a benzyl ester group

Properties

IUPAC Name |

benzyl 2-[6-(furan-2-carbonylamino)pyridazin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-17(25-11-13-5-2-1-3-6-13)12-26-16-9-8-15(20-21-16)19-18(23)14-7-4-10-24-14/h1-10H,11-12H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUJDXCWAAYLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving microwave irradiation to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate serves as a precursor in the synthesis of more complex chemical entities.

Biology

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. The presence of the furan ring is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects.

Medicine

- Therapeutic Potential : Research indicates potential anti-inflammatory and anticancer properties. It has shown promise in inhibiting cancer cell growth through mechanisms that involve interaction with specific molecular targets.

Industry

- Material Development : This compound is utilized in the development of new materials and as a precursor in various chemical processes.

Case Studies

-

Antimicrobial Studies :

- A study demonstrated that Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics.

-

Anticancer Research :

- In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines, with IC

Mechanism of Action

The mechanism of action of Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets. The furan ring is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects . Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, though the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Furan Derivatives: Compounds like 2-furoic acid and furanones share the furan ring structure and exhibit similar biological activities.

Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid have similar structural features and are used in similar applications.

Uniqueness

Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate is unique due to its combination of a furan ring, a pyridazine ring, and a benzyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound features a unique combination of a furan ring , a pyridazine ring , and a benzyl ester group . The synthesis of this compound typically involves multi-step reactions, including methods like the Suzuki–Miyaura cross-coupling reaction , which is favored for its mild conditions and high functional group tolerance.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cross-coupling | Pd-catalyst, base |

| 2 | Oxidation | Potassium permanganate |

| 3 | Reduction | Sodium borohydride |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The furan ring is known to interact with bacterial enzymes, inhibiting their function. This interaction may lead to the disruption of essential cellular processes in microbial organisms .

Antitumor Activity

The compound has also been investigated for its antitumor properties . Studies suggest that compounds containing a pyridazine moiety can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the furan and thioether functionalities enhances its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.

- Cell Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and cell lysis.

- Signal Transduction Interference : It may disrupt signaling pathways critical for cell division and survival in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

- Cytotoxicity Against Cancer Cells : In vitro assays indicated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values suggesting significant anti-proliferative activity at concentrations as low as 20 μM.

Comparative Analysis with Similar Compounds

To further understand its biological potential, a comparison was made with similar compounds:

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| Furan Derivatives | Furan ring present | Antimicrobial | Similar mechanism but varied efficacy |

| Pyridazine Derivatives | Pyridazine ring | Antitumor activity | Common target pathways |

This compound stands out due to its unique structural combination, which imparts distinct biological properties compared to other derivatives.

Q & A

Q. What are the standard synthetic routes for Benzyl 2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazine core. Key steps include: (i) Coupling furan-2-carboxamide to the pyridazin-3-yl scaffold via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt). (ii) Thioether linkage formation between the pyridazine sulfur and the benzyl acetate moiety, often employing nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). (iii) Final purification via column chromatography or recrystallization .

- Analytical Validation : Confirmation of intermediates and final product requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized for structural integrity and purity?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography (for crystalline derivatives) and 2D NMR (COSY, HSQC) resolve connectivity and stereochemistry.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry ensure >95% purity.

- Thermal Stability : Differential scanning calorimetry (DSC) evaluates decomposition temperatures .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% via controlled dielectric heating .

- Continuous Flow Reactors : Enable precise control of exothermic thioether formation, minimizing side products like disulfides .

- Catalyst Screening : High-throughput experimentation (HTE) identifies optimal catalysts (e.g., Pd/C for deprotection steps) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (B3LYP/6-31G* basis set).

- Dynamic Effects : Account for solvent polarity and temperature in computational models to align with experimental conditions.

- Crystallographic Data : Use single-crystal X-ray structures as a reference to resolve ambiguities in NOESY or HSQC spectra .

Q. What strategies mitigate instability of the thioether linkage under physiological conditions?

- Methodological Answer :

- Pro-drug Design : Introduce enzymatically cleavable groups (e.g., esterase-sensitive motifs) to stabilize the thioether until target engagement.

- Steric Shielding : Substituents at the pyridazine C4 position reduce nucleophilic attack on the sulfur atom.

- pH Optimization : Buffered formulations (pH 7.4) prevent acid-catalyzed degradation during in vitro assays .

Biological Activity & Mechanism

Q. What molecular targets are hypothesized for this compound based on structural analogs?

- Methodological Answer :

- Target Prediction : Docking studies (AutoDock Vina) suggest affinity for kinases (e.g., MAPK) due to the pyridazine core’s ATP-mimetic properties.

- Experimental Validation : Competitive binding assays (e.g., TR-FRET) quantify inhibition constants (Kᵢ) against recombinant enzymes.

- Pathway Analysis : RNA-seq profiling identifies downstream effects on inflammation-related genes (e.g., TNF-α, IL-6) .

Q. How does the furan-2-carboxamide moiety influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace furan with thiophene or pyrrole to assess π-π stacking efficiency with aromatic residues in target proteins.

- Metabolic Stability : LC-MS/MS tracks oxidative metabolism of the furan ring in hepatocyte assays, guiding structural modifications .

Data Contradiction & Reproducibility

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay Standardization : Use common reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability.

- Buffer Composition : Ensure consistent ionic strength (e.g., 150 mM NaCl) and reducing agents (e.g., DTT) to prevent thioether oxidation.

- Statistical Rigor : Report IC₅₀ with 95% confidence intervals from dose-response curves (n ≥ 3 replicates) .

Stability & Storage

Q. What are the optimal storage conditions to prevent hydrolysis of the acetate ester?

- Methodological Answer :

- Temperature : Store at –20°C in anhydrous DMSO or ethanol to slow esterase-independent hydrolysis.

- Desiccation : Use vacuum-sealed containers with silica gel to minimize moisture.

- Stability Monitoring : Periodic HPLC analysis tracks degradation over 6–12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.